Cas no 80567-64-2 ( )

structure
Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Benzothiazolone,6-chloro-4-methyl-(9CI)
- 6-chloro-4-methyl-3H-1,3-benzothiazol-2-one
- 6-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one
- 80567-64-2
- DTXSID20663297
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- Inchi: InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11)
- InChI Key: SVFLGWFTUVQKNU-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC2=C1NC(=O)S2)Cl
Computed Properties
- Exact Mass: 198.9858627g/mol
- Monoisotopic Mass: 198.9858627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4Ų
Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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